molecular formula C15H19N3O B7636937 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B7636937
M. Wt: 257.33 g/mol
InChI Key: AQKQCFOYLJHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as IMPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. IMPY belongs to the class of imidazopyridine derivatives and is synthesized using specific chemical reactions.

Mechanism of Action

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is involved in the regulation of various physiological processes such as sleep, pain perception, and inflammation. By blocking the A1 receptor, this compound can modulate the activity of other neurotransmitters such as dopamine, acetylcholine, and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in lab experiments include its high binding affinity towards the A1 adenosine receptor, which makes it a potent tool for studying the role of this receptor in various physiological processes. Additionally, this compound is easy to synthesize and can be modified to improve its pharmacological properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

1. Development of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide derivatives with improved pharmacological properties.
2. Investigation of the role of the A1 adenosine receptor in various neurological disorders using this compound as a tool.
3. Clinical trials to determine the safety and efficacy of this compound in humans.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
5. Development of new synthesis methods for this compound and its derivatives.

Synthesis Methods

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide is synthesized using a two-step process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine in the presence of potassium carbonate and copper powder. The second step involves the reaction of the intermediate product with cyclohexanecarboxylic acid in the presence of triethylamine.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug design and development. It has been shown to have significant binding affinity towards certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-18-9-5-4-8-14(18)17-13/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQCFOYLJHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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